molecular formula C9H8N2O B8682854 2-Methylpyrazolo[1,5-A]pyridine-4-carbaldehyde

2-Methylpyrazolo[1,5-A]pyridine-4-carbaldehyde

Cat. No.: B8682854
M. Wt: 160.17 g/mol
InChI Key: FPBAQEZKSCBOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpyrazolo[1,5-A]pyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methylpyrazolo[1,5-a]pyridine-4-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-7-5-9-8(6-12)3-2-4-11(9)10-7/h2-6H,1H3

InChI Key

FPBAQEZKSCBOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=C(C2=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cc1cc2c(CO)cccn2n1
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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, to a solution of oxalyl chloride (18.9 mL, 216 mmol) in dichloromethane (200 mL) was added dimethyl sulfoxide (35.4 mL, 499 mmol) at −78° C., and the mixture was stirred for 30 min. To the reaction mixture was added a solution of (2-methylpyrazolo[1,5-a]pyridin-4-yl)methanol (27.0 g, 166 mmol) in dichloromethane (133 mL), and the mixture was stirred for 2 hr. To the reaction mixture was added triethylamine (117 mL, 831 mmol) at −78° C., and the mixture was stirred for 1 hr and warmed to room temperature. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/1) to give the title compound (7.00 g, yield 26%).
Quantity
18.9 mL
Type
reactant
Reaction Step One
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35.4 mL
Type
reactant
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200 mL
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solvent
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Name
(2-methylpyrazolo[1,5-a]pyridin-4-yl)methanol
Quantity
27 g
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reactant
Reaction Step Two
Quantity
133 mL
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solvent
Reaction Step Two
Quantity
117 mL
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reactant
Reaction Step Three
Yield
26%

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